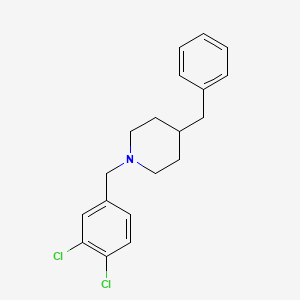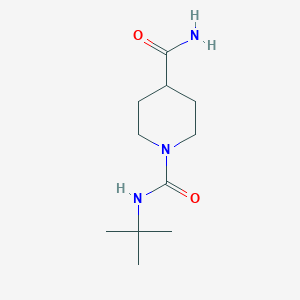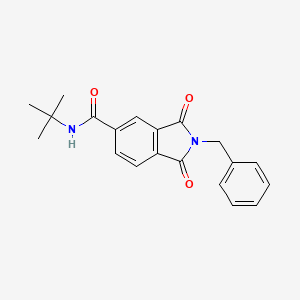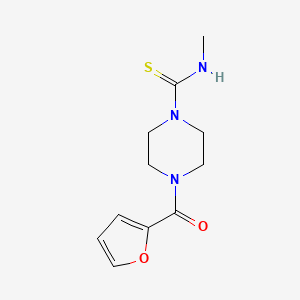![molecular formula C16H18N2O2S2 B5779005 N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as DMTU, is a chemical compound with a molecular formula of C16H18N2O2S. It is a thiourea derivative that has been widely studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential applications in various scientific research fields such as antioxidant therapy, neuroprotection, and cancer treatment. It has been shown to possess antioxidant properties that can protect cells from oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to have neuroprotective effects by reducing neuronal damage caused by ischemia and traumatic brain injury. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied as a potential anticancer agent that can induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is believed to exert its effects through its antioxidant properties. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative stress-induced damage. It has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and protein carbonylation, which are markers of oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to improve mitochondrial function and reduce apoptosis in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing cell damage. However, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can interfere with some assays that rely on the production of reactive oxygen species.
Direcciones Futuras
There are several future directions for further research on N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as an anticancer agent and to develop more potent derivatives of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. In addition, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea and to identify its molecular targets.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized by reacting 2,4-dimethoxyaniline with 2-(methylthio)benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea as a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-19-11-8-9-12(14(10-11)20-2)17-16(21)18-13-6-4-5-7-15(13)22-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJZIRNVLZQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)


![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)



![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)